Structural Basis for Differentiation from Pyroxamine (AHR 224)
The target compound differs structurally from the closest clinically investigated analog, Pyroxamine (AHR 224, CAS 7009-68-9), at two critical positions: the N-alkyl substituent and the para-substitution of the benzhydryl phenyl ring [1]. While Pyroxamine is established as an H1-antihistamine with bronchodilator activity [2], the specific pharmacological impact of these structural modifications in the target compound, as investigated in the foundational 1959 class study, remains to be quantitatively defined from accessible primary data [1]. This structural divergence suggests potential shifts in receptor selectivity, intrinsic activity, or pharmacokinetic properties compared to Pyroxamine [1].
| Evidence Dimension | Key Structural Features (N-alkyl group; benzhydryl substitution) |
|---|---|
| Target Compound Data | N-ethyl; unsubstituted benzhydryl (diphenylmethoxy) |
| Comparator Or Baseline | Pyroxamine (AHR 224): N-methyl; p-chloro substituted benzhydryl [2] |
| Quantified Difference | Qualitative structural difference: N-methyl → N-ethyl; p-H → p-Cl (on one aryl ring) |
| Conditions | Chemical structure comparison; no head-to-head biological assay data identified |
Why This Matters
The structural differences represent deliberate modifications known to alter pharmacological profiles in this class, making the target compound a necessary tool for structure-activity relationship (SAR) studies where the N-ethyl and unsubstituted benzhydryl motifs are required.
- [1] Lunsford, C. D., et al. "Derivatives of 3-pyrrolidinols-I. The chemistry, pharmacology and toxicology of some N-substituted-3-benzhydryloxypyrrolidines." Journal of Medicinal and Pharmaceutical Chemistry 1.2 (1959): 73-96. PMID: 13655030. View Source
- [2] NCATS Inxight Drugs. "Pyroxamine (AHR 224)." Accessed 2026-05-08. View Source
